molecular formula C15H15ClN2O B4395637 N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea

N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea

Cat. No. B4395637
M. Wt: 274.74 g/mol
InChI Key: NJPUXBTZSKCMCH-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea, also known as CMU, is a chemical compound that has been widely studied for its potential as a therapeutic agent. CMU belongs to the class of phenylurea derivatives, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea has been shown to induce cell cycle arrest at the G2/M phase, which is associated with the activation of the p53 pathway. It is also believed to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of pro-inflammatory cytokine production. It has also been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea and its potential for use in clinical settings.

Future Directions

There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea. Another area of interest is the investigation of N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea's potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea and its potential for use in combination with other therapeutic agents.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea has been extensively studied for its potential as a therapeutic agent, particularly in the field of cancer research. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-(4-chloro-2-methylphenyl)-N'-(3-methylphenyl)urea has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-10-4-3-5-13(8-10)17-15(19)18-14-7-6-12(16)9-11(14)2/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPUXBTZSKCMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-methylphenyl)-3-(3-methylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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